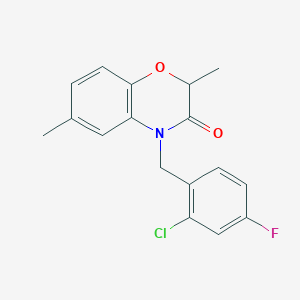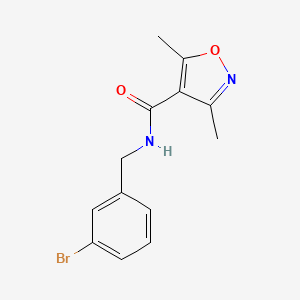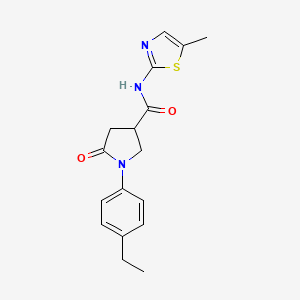![molecular formula C22H15BrN4O B4612449 2-{4-[(2-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4612449.png)
2-{4-[(2-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Descripción general
Descripción
2-{4-[(2-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C22H15BrN4O and its molecular weight is 431.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.04292 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optoelectronic Applications
Quinazoline derivatives have been extensively studied for their applications in optoelectronic materials due to their significant electroluminescent properties. These compounds, including those with extended π-conjugated systems, have found use in the fabrication of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their incorporation into various scaffolds, such as benzimidazole and carbazole fragments, enhances their suitability for nonlinear optical materials and colorimetric pH sensors. Furthermore, pyrimidine push-pull systems derived from quinazoline compounds have shown potential as photosensitizers for dye-sensitized solar cells, indicating the broad applicability of these derivatives in optoelectronic devices (Lipunova et al., 2018).
Medicinal Chemistry
Quinazoline and its derivatives have been the subject of extensive research in medicinal chemistry due to their wide range of biological activities. These compounds have been explored for their antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. Notably, the stability of the quinazolinone nucleus has inspired the creation of novel medicinal agents by introducing bioactive moieties to this nucleus. This adaptability underscores the potential of quinazoline derivatives in drug development, offering pathways to combat antibiotic resistance and other therapeutic challenges (Tiwary et al., 2016).
Synthetic Methodologies
The synthesis of quinazoline derivatives involves various strategies that highlight their chemical versatility and potential for creating novel compounds with significant biological and optoelectronic applications. These methodologies include multi-component reactions and eco-friendly approaches that emphasize the importance of developing sustainable and efficient synthetic routes for quinazoline derivatives. The exploration of these synthetic strategies contributes to the broader understanding of quinazoline chemistry and its application in creating compounds with desirable properties for use in multiple scientific and industrial sectors (Faisal & Saeed, 2021).
Propiedades
IUPAC Name |
2-[4-[(2-bromophenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O/c23-18-6-2-4-8-20(18)28-13-15-9-11-16(12-10-15)21-25-22-17-5-1-3-7-19(17)24-14-27(22)26-21/h1-12,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTLMNHBNPKULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)COC5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(2-methoxyethyl)-1-[(3'-methyl-2-biphenylyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4612371.png)
![1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-ETHYLPIPERAZINE](/img/structure/B4612373.png)
![1-(3-chlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4612379.png)
![ethyl 4-({5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B4612387.png)
![2-methyl-3-nitro-N-({3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide](/img/structure/B4612403.png)
![2-ethoxy-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4612415.png)
![N-(4-{[1-(3,4-dichlorophenyl)-1,2,3,4-tetraazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B4612421.png)


![(3Z)-5-(4-bromophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one](/img/structure/B4612457.png)
![2-(4,5-dibromo-2-thienyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4612462.png)


![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B4612484.png)
